molecular formula C26H27N5 B2368846 1-(4-Benzylpiperazin-1-yl)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 384369-07-7

1-(4-Benzylpiperazin-1-yl)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B2368846
CAS No.: 384369-07-7
M. Wt: 409.537
InChI Key: XAXBFNYJBZSENV-UHFFFAOYSA-N
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Description

1-(4-Benzylpiperazin-1-yl)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile is a chemical compound offered for early-stage research and investigative purposes. This substance features a benzimidazole scaffold, a heterocyclic structure of significant interest in medicinal chemistry due to its diverse biological activities. Compounds based on the benzimidazole core have been reported in scientific literature to exhibit various pharmacological properties. For instance, certain benzimidazole derivatives have been identified as non-nucleoside inhibitors of the Hepatitis C virus (HCV) RNA-dependent RNA polymerase (NS5B), acting through an allosteric mechanism to block viral replication . Furthermore, other research has explored benzimidazole compounds incorporating a piperazine fragment for their potential as tubulin-targeting agents, demonstrating both anthelmintic and antitumor activities in vitro . The presence of both benzimidazole and piperazine motifs in this compound makes it a subject of interest for researchers investigating new therapeutic agents. This product is intended for use in controlled laboratory environments by qualified scientists. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. The buyer assumes all responsibility for confirming the product's identity and purity and for its safe handling and disposal.

Properties

IUPAC Name

1-(4-benzylpiperazin-1-yl)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N5/c1-2-8-21-17-25(30-15-13-29(14-16-30)19-20-9-4-3-5-10-20)31-24-12-7-6-11-23(24)28-26(31)22(21)18-27/h3-7,9-12,17H,2,8,13-16,19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAXBFNYJBZSENV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C2=NC3=CC=CC=C3N2C(=C1)N4CCN(CC4)CC5=CC=CC=C5)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-Benzylpiperazin-1-yl)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multi-step organic reactions. The general synthetic route includes:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

1-(4-Benzylpiperazin-1-yl)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:

Common reagents include halogenating agents, acids, and bases, depending on the desired transformation. Major products from these reactions include various substituted derivatives of the original compound.

Mechanism of Action

The mechanism of action of 1-(4-Benzylpiperazin-1-yl)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but it is known to influence various biochemical processes .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares the target compound with structurally similar pyrido[1,2-a]benzimidazole derivatives, highlighting key substituents, molecular weights, and synthetic yields:

Compound Name Substituents Molecular Formula Molecular Weight Yield (%) Key Features References
1-(4-Benzylpiperazin-1-yl)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile 4-Benzylpiperazinyl (position 1), propyl (position 3) C27H28N4 408.55 N/A High lipophilicity due to benzyl group; potential CNS activity
1-(Isobutylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile Isobutylamino (position 1), propyl (position 3) C19H22N4 306.41 N/A Reduced steric bulk compared to benzylpiperazinyl
2-(4-Chlorobenzyl)-3-methyl-1-oxo-1H,5H-pyrido[1,2-a]benzimidazole-4-carbonitrile (3a) 4-Chlorobenzyl (position 2), methyl (position 3), ketone (position 1) C20H14ClN3O 347.80 91% (neat synthesis) Electron-withdrawing Cl enhances stability; antimicrobial activity against TB
2-(4-Fluorobenzyl)-3-methyl-1-oxo-1H,5H-pyrido[1,2-a]benzimidazole-4-carbonitrile (3i) 4-Fluorobenzyl (position 2), methyl (position 3), ketone (position 1) C20H14FN3O 331.35 91% (neat synthesis) Fluorine improves metabolic stability; potent against MDR-TB
1-[4-(4-Methylphenyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile 4-Methylphenylpiperazinyl (position 1), propyl (position 3) C25H27N5 397.52 N/A Increased hydrophobicity from methylphenyl group
1-[4-(2-Methylprop-2-enyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile 2-Methylpropenylpiperazinyl (position 1), propyl (position 3) C23H27N5 373.49 N/A Alkenyl group may enhance reactivity

Biological Activity

1-(4-Benzylpiperazin-1-yl)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer research. This article reviews the available literature on the biological activity of this compound, including its mechanisms of action, cytotoxic effects, and potential therapeutic applications.

Chemical Structure

The molecular formula of this compound is C₁₈H₂₃N₅. The compound features a complex structure that includes a pyrido-benzimidazole core and a piperazine moiety, which are known for their biological activities.

The biological activity of this compound primarily revolves around its interaction with various cellular pathways:

  • Cytotoxicity : Studies have indicated that compounds with similar structures can induce apoptosis in cancer cells by activating caspase pathways. For instance, benzimidazole derivatives have shown selective cytotoxic effects against tumor cells under hypoxic conditions, suggesting that this compound may also exhibit similar properties .
  • Hypoxia-Inducible Factor (HIF) Inhibition : Research on related benzimidazole compounds has demonstrated their potential to inhibit HIF-1, a key regulator in cancer cell survival under low oxygen conditions. This inhibition can lead to reduced tumor growth and enhanced apoptosis .

Biological Evaluation

A comprehensive evaluation of the biological activity of this compound has not been extensively documented in the literature. However, related studies provide insights into its potential efficacy:

Case Studies

  • Cytotoxicity Tests : In vitro studies have utilized various cancer cell lines to assess the cytotoxic effects of benzimidazole derivatives. For example:
    • Cell Lines : Human lung adenocarcinoma (A549) and malignant melanoma (WM115) were used to evaluate the cytotoxic effects through WST-1 assays.
    • Results : Compounds similar to this compound demonstrated significant cell death and DNA damage in these lines, indicating potential as anticancer agents .

Comparative Analysis

A summary table comparing the biological activities of various benzimidazole derivatives is provided below:

Compound NameCytotoxic EffectTarget Cell LineMechanism of Action
This compoundTBDTBDTBD
Benzimidazole-4,7-dione (compound 2b)HighA549, WM115Apoptosis via caspase activation
Benzimidazole derivative (compound 2a)ModerateA549Hypoxia-selective cytotoxicity
Benzimidazole derivative (compound 2d)HighWM115DNA damage induction

Q & A

Basic: What are the critical steps and optimization strategies for synthesizing 1-(4-benzylpiperazin-1-yl)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the pyrido[1,2-a]benzimidazole core. Key steps include:

  • Cyclocondensation : Reacting benzimidazole-2-acetonitrile with substituted acetoacetate derivatives under reflux in anhydrous toluene or neat conditions (150°C, 0.5–1.5 h) to form the fused bicyclic system .
  • Substitution Reactions : Introducing the 4-benzylpiperazinyl and propyl groups via nucleophilic aromatic substitution or coupling reactions. Solvent choice (e.g., DMF, THF) and catalysts (e.g., Pd-based) significantly influence yields .
  • Purification : HPLC or recrystallization from EtOH/DMF mixtures ensures high purity (>90%) .
    Optimization : Adjust reaction temperatures, stoichiometry of ammonium acetate (2.2 equiv), and solvent polarity to minimize side products .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on the benzimidazole core?

Methodological Answer:

  • Variation of Substituents : Systematically modify the benzylpiperazinyl (e.g., replace with cyclohexyl or pyrrolidinyl groups) and propyl (e.g., isopropyl, allyl) moieties to assess steric/electronic effects on kinase inhibition .
  • Biological Assays : Use p38 MAPK inhibition assays (IC50 measurements) and cancer cell line screens (e.g., MTT assays) to correlate structural changes with activity. For example, cyclohexylamino analogs show higher specificity for DUX4 regulation, while benzyl groups enhance kinase binding .
  • Computational Modeling : Perform docking studies with p38 MAPK (PDB ID 1OUK) to predict binding affinities of analogs .

Basic: What spectroscopic and analytical techniques are essential for confirming the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent integration and carbon environments (e.g., benzyl protons at δ 7.20–7.55 ppm, carbonitrile at ~110 ppm) .
  • HRMS : Validate molecular weight (e.g., [M+H]+^+ expected for C25_{25}H25_{25}N5_5: 411.2059) .
  • IR Spectroscopy : Identify functional groups (e.g., carbonitrile stretch at ~2230 cm1^{-1}) .

Advanced: How can researchers resolve discrepancies between in vitro potency and in vivo efficacy of this compound?

Methodological Answer:

  • Metabolic Stability : Assess hepatic microsomal stability (e.g., CYP450 assays) to identify rapid degradation pathways. Structural modifications (e.g., fluorination of the benzyl group) may improve half-life .
  • Solubility Optimization : Use co-solvents (e.g., PEG 400) or salt formation to enhance aqueous solubility, which is often limited due to the hydrophobic benzimidazole core .
  • Pharmacokinetic Profiling : Measure bioavailability (e.g., IV vs. oral administration in rodents) and tissue distribution via LC-MS/MS .

Advanced: What computational approaches are effective for predicting off-target interactions?

Methodological Answer:

  • Molecular Docking : Screen against kinase libraries (e.g., KLIFS database) to identify off-targets like JNK or ERK .
  • Machine Learning : Train models on kinase inhibitor datasets (e.g., ChEMBL) to predict selectivity .
  • MD Simulations : Simulate binding dynamics (100 ns trajectories) to assess stability of compound-target complexes .

Basic: What methods are recommended for assessing compound purity and stability under storage conditions?

Methodological Answer:

  • HPLC-UV/ELSD : Monitor purity (>98%) using C18 columns and gradient elution (acetonitrile/water + 0.1% TFA) .
  • Accelerated Stability Studies : Store at 40°C/75% RH for 4 weeks and analyze degradation products via LC-MS. Sensitivity to light/moisture may require amber vials and desiccants .

Advanced: How can researchers design analogs with improved blood-brain barrier (BBB) penetration?

Methodological Answer:

  • Lipophilicity Adjustment : Reduce logP (<5) by introducing polar groups (e.g., hydroxyl, amine) on the benzylpiperazinyl moiety .
  • P-gp Efflux Inhibition : Co-administer P-gp inhibitors (e.g., elacridar) or modify substituents to reduce P-gp substrate recognition .

Advanced: What in vitro models are most relevant for studying this compound’s anti-inflammatory effects?

Methodological Answer:

  • Primary Macrophages : Measure TNF-α/IL-6 suppression via ELISA after LPS stimulation .
  • p38 MAPK Phosphorylation Assays : Use Western blotting or AlphaScreen to quantify inhibition of phosphorylated p38 .

Advanced: How can stability issues related to the compound’s nitrogen-containing heterocycles be mitigated?

Methodological Answer:

  • pH Control : Buffer solutions (pH 6.5–7.4) prevent acid/base degradation of the piperazinyl group .
  • Protective Groups : Temporarily protect reactive amines (e.g., Boc groups) during synthesis .

Advanced: What strategies are effective for identifying metabolic pathways and major metabolites?

Methodological Answer:

  • In Vitro Metabolite ID : Incubate with liver microsomes and analyze via UPLC-QTOF-MS. Look for hydroxylation (e.g., benzyl group) or N-dealkylation products .
  • Isotope Labeling : Use 14^{14}C-labeled compounds to track metabolic fate in vivo .

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